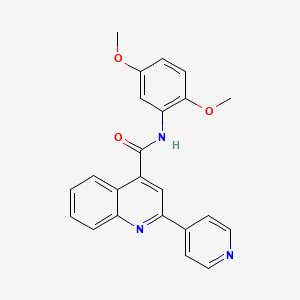

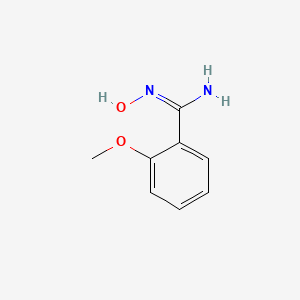

5-Cyclopropyl-2-fluoro-4-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmaceutical Development

5-Cyclopropyl-2-fluoro-4-iodopyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance binding affinity and metabolic stability due to the presence of fluorine, which is a common substituent in pharmaceuticals . The iodine moiety also offers a site for further functionalization through cross-coupling reactions.

Agricultural Chemistry

In agriculture, this compound serves as a precursor for the development of agrochemicals. The introduction of fluorine atoms into active ingredients can improve their physical and biological properties, leading to more effective pesticides and herbicides .

Material Science

The compound’s unique structure is explored in material science for the development of novel organic materials. Its ability to participate in various chemical reactions makes it a candidate for creating new polymers and coatings with potential industrial applications .

Chemical Synthesis

As a building block in organic synthesis, 5-Cyclopropyl-2-fluoro-4-iodopyridine is used to construct complex molecules. Its reactivity profile allows for selective transformations, making it a versatile reagent in the synthesis of heterocyclic compounds .

Environmental Science

Research in environmental science utilizes this compound to study the environmental fate of iodinated pyridines. Understanding its degradation pathways helps in assessing the environmental impact of related compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Cyclopropyl-2-fluoro-4-iodopyridine are used as standards and reagents in chromatographic methods and mass spectrometry, aiding in the detection and quantification of complex molecules .

Biochemistry

The electron-withdrawing effects of the fluorine atom make this compound an interesting subject in enzyme inhibition studies. It’s used to probe the biochemical pathways and understand the structure-activity relationships in biological systems .

Medical Research

In medical research, fluorinated pyridines, like 5-Cyclopropyl-2-fluoro-4-iodopyridine , are investigated for their potential use in radiolabeled compounds for imaging and therapy, particularly in cancer research .

Safety and Hazards

作用機序

Mode of Action

As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and halogen bonding, due to the presence of fluorine and iodine atoms. The cyclopropyl group may also contribute to its binding affinity and selectivity .

特性

IUPAC Name |

5-cyclopropyl-2-fluoro-4-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPWTPNPVSSCRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-2-fluoro-4-iodopyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)

![N~1~-(4-chlorobenzyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2355398.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2355408.png)

![2-[1-(2-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2355413.png)